
2-Chloro-4-fluoropyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoropyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H2ClFN2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoropyrimidin-5-ol typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a suitable reducing agent. One common method includes the use of zinc powder in the presence of acetic acid and tetrahydrofuran as the solvent. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoropyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-fluoropyrimidin-5-ol and other substituted derivatives.
Oxidation: Oxidized products may include 2-chloro-4-fluoropyrimidin-5-one.
Reduction: Reduced products can include 2-chloro-4-fluoropyrimidin-5-amine.
科学的研究の応用
2-Chloro-4-fluoropyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-fluoropyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 5-Fluorouracil
Uniqueness
2-Chloro-4-fluoropyrimidin-5-ol is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
特性
分子式 |
C4H2ClFN2O |
|---|---|
分子量 |
148.52 g/mol |
IUPAC名 |
2-chloro-4-fluoropyrimidin-5-ol |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(9)3(6)8-4/h1,9H |
InChIキー |
GYLMLKKPXGKDCR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



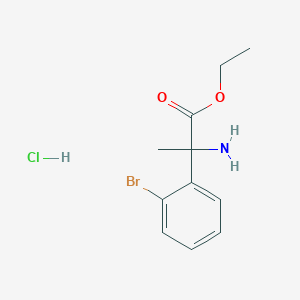
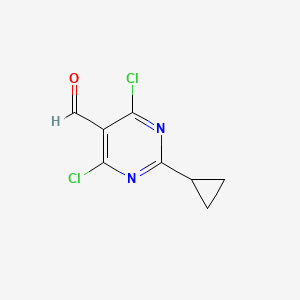
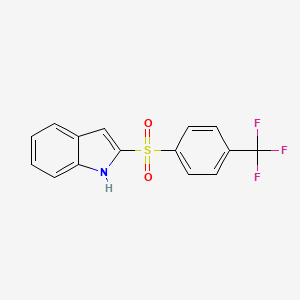

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
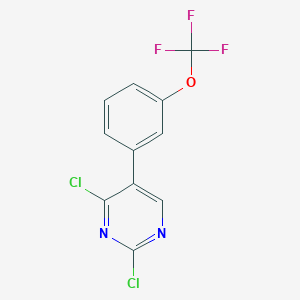
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
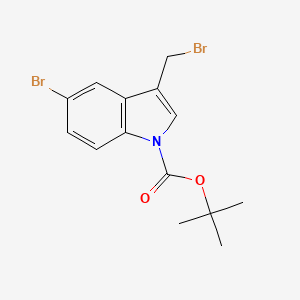
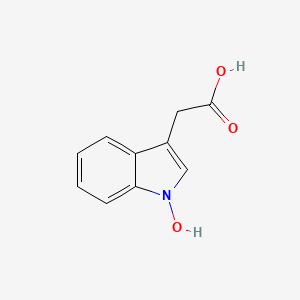

![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
